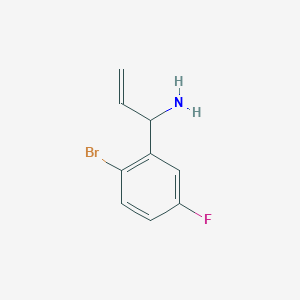

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine

Description

1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine is a substituted propenylamine featuring a bromine atom at the ortho-position and a fluorine atom at the para-position on the aromatic ring. Its molecular formula is C₉H₉BrFN, with a molecular weight of 230.08 g/mol (calculated). The compound’s structure combines electron-withdrawing halogens (Br, F) with an allylamine moiety, conferring unique reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2 |

InChI Key |

DTPFZNXMTXNKDN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=C(C=CC(=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-fluorobenzaldehyde with propargylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. These methods often include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features | References |

|---|---|---|---|---|---|

| 1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine | C₉H₉BrFN | 230.08 | 2-Br, 5-F | Allylamine backbone; electron-withdrawing halogens enhance stability. | Inferred |

| 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine | C₁₀H₁₃BrFN | 246.12 | 3-Br, 5-F | Branched methyl group increases steric hindrance; tertiary amine. | |

| (5-Bromo-2-fluorophenyl)methylamine | C₁₀H₁₁BrFN | 244.10 | 5-Br, 2-F | Benzylamine scaffold; allyl group attached to nitrogen. | |

| 1-(2-Bromophenyl)prop-2-en-1-amine | C₉H₁₀BrN | 212.09 | 2-Br | Lacks fluorine; simpler structure with lower polarity. | |

| 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine | C₉H₈BrF₄NO | 318.07 | 2-Br, 5-F | Trifluoromethoxy group adds strong electron-withdrawing effects. |

Key Observations:

- Substituent Position Effects : The placement of bromine at the ortho-position (2-Br) in the target compound vs. meta (3-Br) in ’s analog significantly alters steric and electronic profiles. Ortho-substitution often reduces rotational freedom and enhances intramolecular interactions .

- Fluorine vs. Non-Fluorinated Analogs: The 5-fluoro substituent in the target compound increases electronegativity and polarity compared to non-fluorinated analogs like 1-(2-bromophenyl)prop-2-en-1-amine, likely improving solubility in polar solvents .

- Functional Group Variations : The trifluoromethoxy group in ’s derivative introduces greater lipophilicity and metabolic stability, making it pharmacologically distinct from the target compound .

Target Compound:

Reductive Amination : Using aldehydes/ketones and allylamine precursors (e.g., ’s method for N-(4-methylbenzyl)prop-2-en-1-amine) .

Catalytic Allylation : Iridium-catalyzed reactions, as demonstrated in for allylamine derivatives, though competing diallylation may require optimization .

Analog-Specific Routes:

- 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine (): Likely synthesized via Grignard addition to nitriles or reductive amination of ketones .

- Benzylamine Derivatives (): Prepared via nucleophilic substitution or Ullmann-type couplings .

Physicochemical and Pharmacological Properties

Target Compound:

- logP (Predicted) : ~2.5 (similar to ’s analog, logP = 2.1), indicating moderate lipophilicity.

- Solubility : Expected to be higher in DMSO or dichloromethane than aqueous buffers due to halogenated aromaticity.

Analogs:

- 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine (): Higher logP (~3.8) due to the trifluoromethoxy group, enhancing blood-brain barrier penetration .

Biological Activity

1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine, also known as (R)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine and a fluorine atom on the phenyl ring, influences its biological activity and interactions with various molecular targets.

The molecular formula of 1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is C9H9BrFN, with a molecular weight of approximately 230.08 g/mol. The compound features a prop-2-en-1-amine functional group, contributing to its reactivity and potential biological applications. The structural characteristics can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFN |

| Molecular Weight | 230.08 g/mol |

| IUPAC Name | (R)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine |

| Functional Groups | Amine, Alkene |

Research indicates that compounds similar to 1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine exhibit interactions with various biological targets, including enzymes and receptors. The presence of halogens (bromine and fluorine) enhances binding affinity and selectivity towards these targets, suggesting potential therapeutic applications in pharmacology.

Key Targets:

- Enzymes : Studies have shown that α,β-unsaturated carbonyl compounds can inhibit key enzymes involved in bacterial growth, such as DNA gyrase and dihydrofolate reductase (DHFR) .

- Receptors : The compound may interact with specific receptors that modulate physiological responses, although detailed receptor studies are still ongoing.

Antibacterial Activity

Recent investigations into the antibacterial properties of related compounds have demonstrated significant efficacy against various bacterial strains. For instance, studies utilizing molecular docking analysis revealed that 1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine derivatives could effectively bind to bacterial protein targets, inhibiting their function .

Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings indicate that the compound could be developed further for antibacterial applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

- Antibacterial Studies : A study focused on a structurally related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 4.69 to 22.9 µM against various strains .

- Computational Analysis : Using computational tools such as AutoDock and Vina, researchers have modeled the interaction of 1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amines with target proteins, elucidating potential mechanisms of action at the molecular level .

- Synthesis and Characterization : Investigations into the synthesis of this compound reveal that it can be produced through several synthetic routes involving key reactions such as oxidation and reduction processes .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.